molecular formula C15H17N3O B1238406 N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

Cat. No.: B1238406
M. Wt: 255.31 g/mol
InChI Key: GWWOPOHCBNIIAG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with a complex structure that includes a pyrrole ring and a hydrazide functional group

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1-methylpyrrole: Shares the pyrrole ring structure but lacks the hydrazone linkage.

    N-Methyl-2-acetylpyrrole: Similar to 2-acetyl-1-methylpyrrole but with a different substitution pattern.

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Another related compound with a similar core structure.

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its combination of a pyrrole ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-16-17-15(19)10-14-4-3-9-18(14)2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+

InChI Key

GWWOPOHCBNIIAG-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

solubility

15.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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